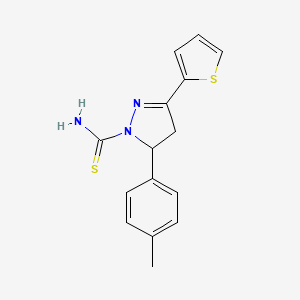

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazol-1-carbothioamid ist eine heterocyclische Verbindung, die einen Thiophenring, einen Pyrazolring und eine Carbothioamidgruppe enthält. Diese Verbindung ist aufgrund ihrer potentiellen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

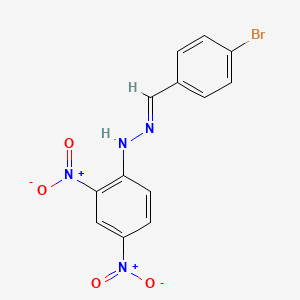

Die Synthese von 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazol-1-carbothioamid beinhaltet typischerweise die Kondensation von Thiophen-2-carbaldehyd mit p-Tolylhydrazin zur Bildung des entsprechenden Hydrazons. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Thiosemicarbazid cyclisiert, um die Zielverbindung zu ergeben .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Synthese kann durch Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator zur Verbesserung der Ausbeute und Reinheit hochskaliert werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazol-1-carbothioamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Pyrazolring kann reduziert werden, um Dihydropyrazolderivate zu bilden.

Substitution: Der Thiophenring kann elektrophile Substitutionsreaktionen wie Halogenierung, Nitrierung und Sulfonierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Brom, Salpetersäure und Schwefelsäure werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydropyrazolderivate.

Substitution: Halogenierte, nitrierte und sulfonierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazol-1-carbothioamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine potentiellen antimikrobiellen und antioxidativen Aktivitäten.

Medizin: Als potenzielles entzündungshemmendes und krebshemmendes Mittel untersucht.

Industrie: Wird bei der Entwicklung organischer Halbleiter und Korrosionsinhibitoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazol-1-carbothioamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:

Antimikrobielle Aktivität: Hemmt die Synthese der bakteriellen Zellwand durch Bindung an Penicillin-bindende Proteine.

Antioxidative Aktivität: Fängt freie Radikale ab und hemmt die Lipidperoxidation.

Entzündungshemmende Aktivität: Hemmt die Produktion von pro-inflammatorischen Zytokinen durch Blockierung des NF-κB-Signalwegs.

Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazole derivatives.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.

Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiophenderivate: Verbindungen wie Thiopropamin und Suprofen teilen die Thiophenringstruktur und zeigen ähnliche biologische Aktivitäten.

Pyrazolderivate: Verbindungen wie Celecoxib und Rimonabant enthalten den Pyrazolring und sind bekannt für ihre entzündungshemmenden und krebshemmenden Eigenschaften.

Einzigartigkeit

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazol-1-carbothioamid ist einzigartig aufgrund der Kombination des Thiophen- und Pyrazolrings mit einer Carbothioamidgruppe, die im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht .

Eigenschaften

Molekularformel |

C15H15N3S2 |

|---|---|

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C15H15N3S2/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |

InChI-Schlüssel |

OVCCLBDMXPMYHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.